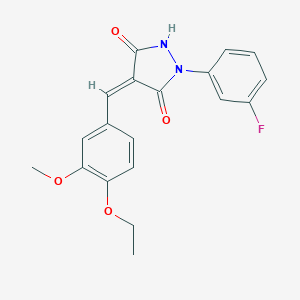![molecular formula C17H20ClNO3 B283709 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283709.png)
2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research applications. This compound is synthesized through a multi-step process and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol involves the inhibition of serine proteases. This compound binds irreversibly to the active site of serine proteases, preventing the protease from cleaving its substrate. 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been found to inhibit a variety of serine proteases through this mechanism.
Biochemical and Physiological Effects:
2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has a variety of biochemical and physiological effects. This compound has been found to inhibit blood coagulation and fibrinolysis by inhibiting serine proteases involved in these processes. 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has also been found to inhibit cancer cell invasion and metastasis by inhibiting serine proteases involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol in lab experiments include its well-established synthesis method and its ability to irreversibly inhibit serine proteases. However, one limitation of using 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol in lab experiments is that it may not be specific to a particular serine protease, as it has been found to inhibit a variety of serine proteases.
Orientations Futures
There are several future directions for research involving 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol. One direction is to investigate the potential use of this compound as a therapeutic agent for cancer, as it has been found to inhibit cancer cell invasion and metastasis. Another direction is to investigate the use of 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol in combination with other cancer therapies to enhance their effectiveness. Additionally, further research is needed to better understand the specificity of 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol for different serine proteases and to develop more specific serine protease inhibitors.
Méthodes De Synthèse
2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol is synthesized through a multi-step process that involves the reaction of 3-methoxybenzyl alcohol with 2-chlorobenzyl chloride to form 2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with ethylenediamine to form 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol. The synthesis method of 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol is well-established and has been used in numerous research studies.
Applications De Recherche Scientifique
2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been widely used in scientific research applications as a serine protease inhibitor. This compound has been found to inhibit a variety of serine proteases, including trypsin, chymotrypsin, and plasmin. 2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been used in a variety of research studies, including studies on blood coagulation, fibrinolysis, and cancer.
Propriétés
Formule moléculaire |
C17H20ClNO3 |
|---|---|
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
2-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol |
InChI |
InChI=1S/C17H20ClNO3/c1-21-16-8-4-6-13(11-19-9-10-20)17(16)22-12-14-5-2-3-7-15(14)18/h2-8,19-20H,9-12H2,1H3 |
Clé InChI |
IPFLLZUMYJKPDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNCCO |
SMILES canonique |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
![1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea](/img/structure/B283628.png)
![[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]carbamoylamino]-3-methoxyphenyl] thiocyanate](/img/structure/B283629.png)
![4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B283631.png)
![5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283632.png)

![2-chloro-5-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B283635.png)
![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(3,4-dichloroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283636.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)
![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283641.png)
![4-[[(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N,N-diethylbenzenesulfonamide](/img/structure/B283642.png)
![methyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-2-chlorobenzoate](/img/structure/B283643.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283646.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)